molecular formula C18H24N2O3 B2389708 N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide CAS No. 2361715-82-2

N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide

Cat. No.: B2389708
CAS No.: 2361715-82-2
M. Wt: 316.401
InChI Key: XVDUFRBIBSZALQ-JKSUJKDBSA-N
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Description

N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide group, an oxolane ring, and a prop-2-enoylamino group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide typically involves multiple steps, including the formation of the oxolane ring and the attachment of the benzamide and prop-2-enoylamino groups. Common synthetic routes may include:

    Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor, such as a diol, under acidic or basic conditions.

    Attachment of the Benzamide Group: This can be achieved through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Prop-2-enoylamino Group: This step may involve the reaction of an amine with an acyl chloride or anhydride to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or oxolane ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide: shares structural similarities with other benzamide derivatives and oxolane-containing compounds.

    Benzamide Derivatives: Compounds like N-(4-hydroxyphenyl)benzamide and N-(4-methoxyphenyl)benzamide have similar core structures but differ in their functional groups.

    Oxolane-Containing Compounds: Molecules such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one and 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-amine also feature oxolane rings.

Uniqueness

What sets this compound apart is its combination of functional groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[[(2S,3S)-3-propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-17(21)20-14-7-5-13(6-8-14)18(22)19-11-16-15(12(2)3)9-10-23-16/h4-8,12,15-16H,1,9-11H2,2-3H3,(H,19,22)(H,20,21)/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDUFRBIBSZALQ-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCOC1CNC(=O)C2=CC=C(C=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CCO[C@@H]1CNC(=O)C2=CC=C(C=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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